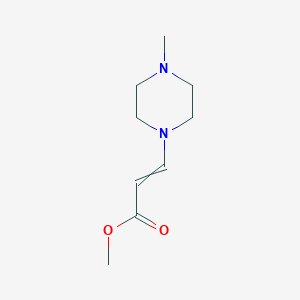
2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridinecarboxylic acid, featuring a methoxy group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl- with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. For instance, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, ethyl ester
- 2-Methoxy-4-pyridinecarboxylic acid
- 4-Pyridinecarboxylic acid, 2-chloro-6-methoxy-, ethyl ester
Uniqueness
2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4-methoxy-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6-7(12-2)4-5-10-8(6)9(11)13-3/h4-5H,1-3H3 |
InChI Key |
JVKVCABLYNAFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


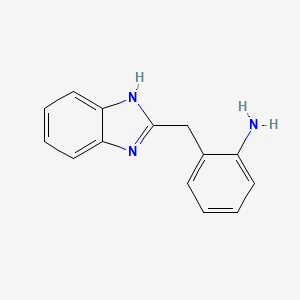
![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
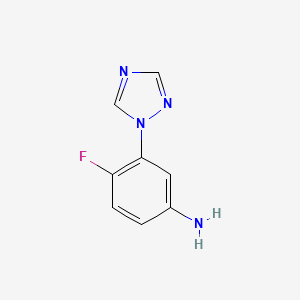
![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)

![2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11719550.png)
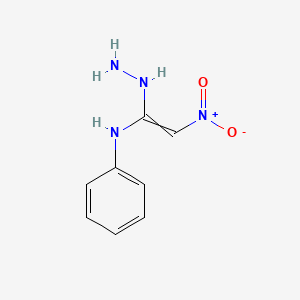
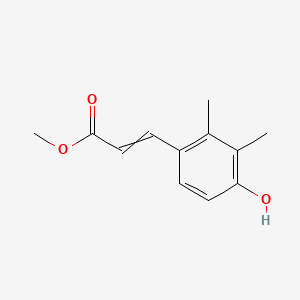
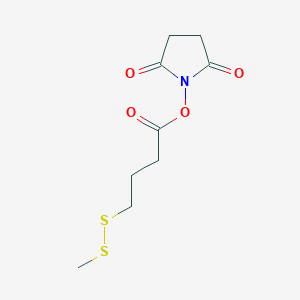
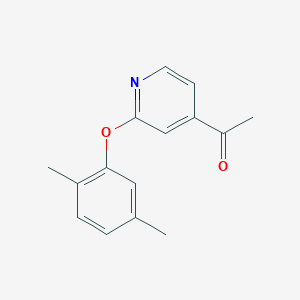
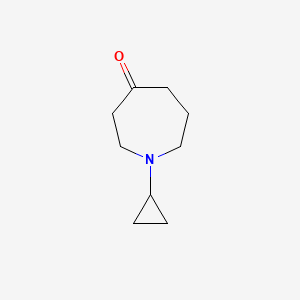
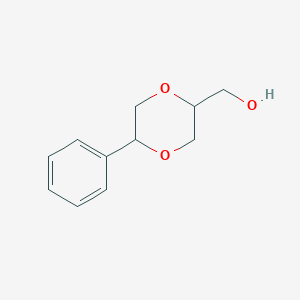
![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)
